Meclizine N,N'-Dioxide

Descripción general

Descripción

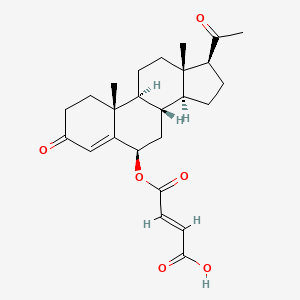

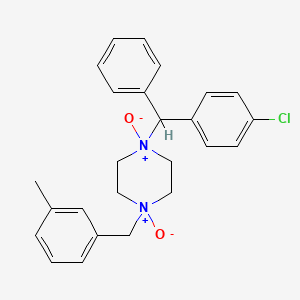

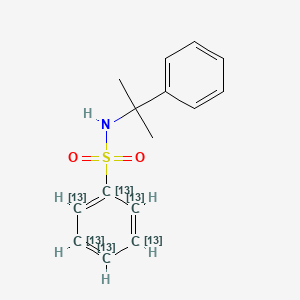

Meclizine N,N’-Dioxide is a derivative of meclizine, a first-generation antihistamine of the piperazine class. Meclizine is commonly used to treat motion sickness and vertigo. The N,N’-Dioxide derivative is a modified form of meclizine, which may exhibit different pharmacological properties and applications.

Mecanismo De Acción

Target of Action

Meclizine N,N’-Dioxide, similar to Meclizine, primarily targets the histamine H1 receptors . These receptors play a crucial role in the transmission of signals in the body, particularly those related to allergic reactions and the regulation of the sleep-wake cycle .

Mode of Action

Meclizine N,N’-Dioxide acts as an antagonist at the H1 receptors . By binding to these receptors, it inhibits the signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . This action can decrease the labyrinth excitability and vestibular stimulation .

Biochemical Pathways

It is known that the drug’s antagonistic action on the h1 receptors inhibits histaminergic neurotransmission, which can affect various biochemical pathways related to allergic reactions and the regulation of the sleep-wake cycle .

Pharmacokinetics

Meclizine, a related compound, has a bioavailability of 22-32% . It has a delayed onset of action due to its poor solubility in water and gastrointestinal fluid . Meclizine is metabolized in the liver by the CYP2D6 enzyme . Similar pharmacokinetic properties may be expected for Meclizine N,N’-Dioxide.

Result of Action

The primary result of Meclizine N,N’-Dioxide’s action is the reduction of nausea, vomiting, or vertigo . It is effective against these symptoms arising from many causes, including motion sickness and disorders affecting the vestibular system .

Action Environment

The action, efficacy, and stability of Meclizine N,N’-Dioxide can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by the pH of the gastrointestinal tract and the presence of food . .

Análisis Bioquímico

Biochemical Properties

Meclizine N,N’-Dioxide plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2), which is involved in the Kennedy pathway of phosphatidylethanolamine biosynthesis . This inhibition leads to an accumulation of phosphoethanolamine, which in turn affects mitochondrial respiration. Additionally, Meclizine N,N’-Dioxide interacts with histamine H1 receptors, exhibiting antihistaminic properties .

Cellular Effects

Meclizine N,N’-Dioxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the excitability of the labyrinth and vestibular stimulation, thereby alleviating symptoms of motion sickness and vertigo . The compound also affects mitochondrial respiration by inhibiting the Kennedy pathway, leading to changes in cellular energy metabolism . Furthermore, Meclizine N,N’-Dioxide has been shown to impact gene expression related to energy metabolism and cellular stress responses .

Molecular Mechanism

At the molecular level, Meclizine N,N’-Dioxide exerts its effects through several mechanisms. It binds to histamine H1 receptors, blocking histaminergic neurotransmission and reducing vestibular stimulation . Additionally, the compound inhibits the enzyme PCYT2, leading to an accumulation of phosphoethanolamine and subsequent inhibition of mitochondrial respiration . These interactions result in decreased cellular energy production and altered metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Meclizine N,N’-Dioxide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s effects on mitochondrial respiration develop gradually, with significant changes observed within hours of administration . Long-term exposure to Meclizine N,N’-Dioxide can lead to sustained alterations in cellular energy metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Meclizine N,N’-Dioxide vary with different dosages in animal models. At lower doses, the compound effectively reduces symptoms of motion sickness and vertigo without significant adverse effects . Higher doses can lead to toxic effects, including drowsiness, dry mouth, and potential liver toxicity . Studies in mice have shown that Meclizine N,N’-Dioxide can extend lifespan at specific dosages, highlighting its potential therapeutic benefits .

Metabolic Pathways

Meclizine N,N’-Dioxide is involved in the Kennedy pathway of phosphatidylethanolamine biosynthesis, where it inhibits the enzyme PCYT2 . This inhibition leads to an accumulation of phosphoethanolamine, which acts as an endogenous inhibitor of mitochondrial respiration. The compound’s metabolism also involves the enzyme CYP2D6, which is responsible for its hepatic breakdown .

Transport and Distribution

Within cells and tissues, Meclizine N,N’-Dioxide is transported and distributed through interactions with various transporters and binding proteins. The compound’s distribution is influenced by its binding to histamine H1 receptors and other cellular proteins . Its localization within specific cellular compartments affects its overall activity and function.

Subcellular Localization

Meclizine N,N’-Dioxide is localized within specific subcellular compartments, including the mitochondria and cytosol. Its targeting to these compartments is facilitated by specific signals and post-translational modifications . The compound’s subcellular localization plays a crucial role in its ability to inhibit mitochondrial respiration and alter cellular energy metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Meclizine N,N’-Dioxide typically involves the oxidation of meclizine. One common method is the reaction of meclizine with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective formation of the N,N’-Dioxide derivative.

Industrial Production Methods

Industrial production of Meclizine N,N’-Dioxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Meclizine N,N’-Dioxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

Reduction: Reduction reactions can revert the N,N’-Dioxide to its parent compound, meclizine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Higher oxidation state derivatives.

Reduction: Meclizine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Meclizine N,N’-Dioxide has several scientific research applications:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Used in the development of new pharmaceuticals and chemical products.

Comparación Con Compuestos Similares

Similar Compounds

Meclizine: The parent compound, used primarily for motion sickness and vertigo.

Dimenhydrinate: Another antihistamine used for similar indications.

Cyclizine: A related piperazine derivative with similar pharmacological properties.

Uniqueness

Meclizine N,N’-Dioxide is unique due to its modified structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]-1,4-dioxidopiperazine-1,4-diium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPRHOVRGSVTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705611 | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114624-70-3 | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114624-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

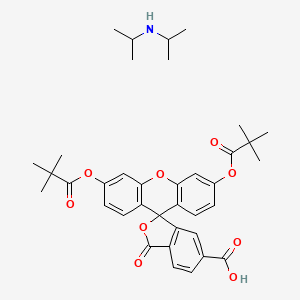

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

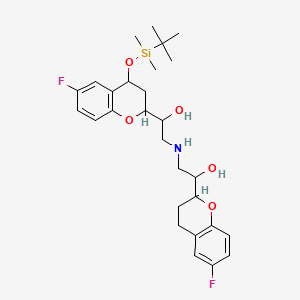

![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B587381.png)

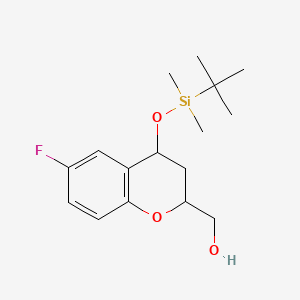

![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)